Cas no 2991-42-6 (4-(Trifluoromethyl)benzenesulfonyl chloride)
4-(Trifluoromethyl)benzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulphonyl chloride
- 4-(trifluoromethyl)benzene-1-sulfonyl chloride
- 4-(Chlorosulphonyl)benzotrifluoride
- 4-(trifluoromethane)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulf
- 4-(TRIFLUOROMETHYL)BENZENESULFONYCHLORIDE
- 4-(Trifluoromethyl)benzenesulfonylChlor
- 4-trifluoromethylphenylsulfonyl chloride
- p-(triflouromethyl)benzenesulfonyl Chloride
- p-CF3-benzenesulfonyl chloride
- α,α,α-Trifluorotoluene-4-sulfonyl Chloride
- 4-(Trifluoromethyl)benzene-1-sulfonyl chlorid
- p-Toluenesulfonylchloride, a,a,a-trifluoro- (6CI,7CI,8CI)
- [p-(Trifluoromethyl)phenyl]sulfonyl chloride
- p-Trifluoromethylbenzenesulfonylchloride
- a,a,a-Trifluoro-p-toluenesulfonyl chloride
- 4-(trifluoromethyl)benzenesulfonylchloride
- 4-trifluoromethylbenzenesulfonylchloride
- p-(trifluoromethyl)-benzenesulfonyl chloride
- 4-trifluoromethylbenzenesulfonyl chloride
- 4-(trifluoromethyl)-benzenesulfonyl chloride
- CS-W003966
- 4-Trifluoromethylphenylsulphonyl chloride
- 4-trifluoromethylbenzene sulfonyl chloride
- 4-trifluoromethyl benzene sulfonyl chloride
- 4-(trifluoromethyl)phenyl sulfonyl chloride
- AC-805
- 4-(Trifluoromethyl)benzenesulfonyl chloride, 97%
- 4-(trifluoromethyl)phenylsulfonyl chloride
- 4-trifluoromethyl benzenesulfonyl chloride
- J-513916
- CK2502
- p-trifluoromethylbenzenesulfonyl chloride
- alpha,alpha,alpha-Trifluorotoluene-4-sulfonyl Chloride
- SCHEMBL61336
- p-trifluoromethyl-benzenesulfonyl chloride
- 4-Trifluoromethylphenylsulphonylchloride
- 4-trifluoromethylbenzenesulphonyl chloride
- A5534
- 4-(trifluoromethyl)benzenesulfonic acid chloride
- p-(trifluoromethyl)benzenesulfonyl chloride
- p-trifluoromethylphenylsulfonyl chloride
- 4-trifluoromethyl-phenyl sulfonylchloride
- 4-trifluromethyl benzenesulfonyl chloride
- Benzenesulfonyl chloride, 4-(trifluoromethyl)-
- MFCD00042422
- p-(trifluoromethyl)benzene-sulfonyl chloride
- 4-(TRIFLUOROMETHYL)BENZENESULFONYL CHLOR
- DTXSID50380506
- EN300-11017
- Z104493486
- 4-(trifluoromethyl)benzenesulphonic acid chloride
- FT-0602511
- J-017688
- AKOS001423836
- F2190-0574
- 4-trifluoromethyl-benzenesulfonyl chloride
- 4-trifluoromethyl-phenyl-sulfonylchloride
- 4-(trifluoromethyl)-benzenesulphonic acid chloride
- 4-trifluoromethyl benzensulfonyl chloride
- 4-trifluoromethyl-benzene sulfonylchloride
- 4-(trifluoromethyl)-benzenesulphonyl chloride
- 4-(trifluoromethyl)benzene sulfonyl chloride
- 2991-42-6
- AM20040131
- T1795
- 4-(Trifluoromethyl)benzenesulfonyl chloride,98%
- doi:10.14272/OZDCZHDOIBUGAJ-UHFFFAOYSA-N.1
- DTXCID90331532
- FT10629
- 628-503-6
-
- MDL: MFCD00042422
- Inchi: 1S/C7H4ClF3O2S/c8-14(12,13)6-3-1-5(2-4-6)7(9,10)11/h1-4H
- InChI Key: OZDCZHDOIBUGAJ-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(C(F)(F)F)=CC=1)(=O)=O
- BRN: 2113604
Computed Properties
- Exact Mass: 243.95700
- Monoisotopic Mass: 243.957
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
- Topological Polar Surface Area: 42.5A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.532
- Melting Point: 30-34 °C (lit.)
- Boiling Point: 58°C/0.2mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - PSA: 42.52000
- LogP: 3.71370
- Sensitiveness: Moisture Sensitive
- Solubility: Not available
4-(Trifluoromethyl)benzenesulfonyl chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H290-H314
- Warning Statement: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:3
- Hazard Category Code: 14-34
- Safety Instruction: S22-S26-S36/37/39-S45-S26 36/37/3945
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- Storage Condition:Store at room temperature
- Packing Group:II
- Hazard Level:8
- Safety Term:8
- Packing Group:II
- Risk Phrases:R34
4-(Trifluoromethyl)benzenesulfonyl chloride Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-(Trifluoromethyl)benzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1795-5g |
4-(Trifluoromethyl)benzenesulfonyl chloride |
2991-42-6 | 98.0%(GC&T) | 5g |
¥825.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1795-1g |
4-(Trifluoromethyl)benzenesulfonyl chloride |
2991-42-6 | 98.0%(GC&T) | 1g |
¥245.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T037A-100g |
4-(Trifluoromethyl)benzenesulfonyl chloride |
2991-42-6 | 98% | 100g |
¥312.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T037A-5g |
4-(Trifluoromethyl)benzenesulfonyl chloride |
2991-42-6 | 98% | 5g |
¥51.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T037A-25g |
4-(Trifluoromethyl)benzenesulfonyl chloride |
2991-42-6 | 98% | 25g |
¥108.0 | 2022-09-28 | |
| Fluorochem | 007589-5g |
4-(Trifluoromethyl)benzenesulfonyl chloride |
2991-42-6 | 98% | 5g |
£12.00 | 2022-03-01 | |
| Fluorochem | 007589-25g |
4-(Trifluoromethyl)benzenesulfonyl chloride |
2991-42-6 | 98% | 25g |
£32.00 | 2022-03-01 | |
| Fluorochem | 007589-100g |
4-(Trifluoromethyl)benzenesulfonyl chloride |
2991-42-6 | 98% | 100g |
£70.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161542-1g |
4-(Trifluoromethyl)benzenesulfonyl chloride |
2991-42-6 | >98.0%(GC)(T) | 1g |
¥29.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161542-25g |
4-(Trifluoromethyl)benzenesulfonyl chloride |
2991-42-6 | >98.0%(GC)(T) | 25g |
¥116.90 | 2023-08-31 |
4-(Trifluoromethyl)benzenesulfonyl chloride Suppliers
4-(Trifluoromethyl)benzenesulfonyl chloride Related Literature
-
Anoir Hfaiedh,Hamed Ben Ammar,Jean-Fran?ois Soulé,Henri Doucet Org. Biomol. Chem. 2016 14 4947
-
Anoir Hfaiedh,Hamed Ben Ammar,Jean-Fran?ois Soulé,Henri Doucet Org. Biomol. Chem. 2016 14 4947
-
Kedong Yuan,Rui Sang,Jean-Fran?ois Soulé,Henri Doucet Catal. Sci. Technol. 2015 5 2904
-
Fudi Zhong,Guannan Geng,Bing Chen,Ting Pan,Qianwen Li,Hui Zhang,Chuan Bai Org. Biomol. Chem. 2015 13 1792
-
P. Pacholak,J. Krajewska,P. Wińska,J. Dunikowska,U. Gogowska,J. Mierzejewska,K. Durka,K. Wo?niak,A. E. Laudy,S. Luliński RSC Adv. 2021 11 25104
Additional information on 4-(Trifluoromethyl)benzenesulfonyl chloride
Introduction to 4-(Trifluoromethyl)benzenesulfonyl Chloride (CAS No. 2991-42-6)
4-(Trifluoromethyl)benzenesulfonyl chloride, also known as TFMS-Cl, is a versatile and important compound in the field of organic synthesis and medicinal chemistry. With the Chemical Abstracts Service (CAS) registry number 2991-42-6, this compound has gained significant attention due to its unique properties and wide range of applications. This introduction aims to provide a comprehensive overview of 4-(Trifluoromethyl)benzenesulfonyl chloride, including its chemical structure, synthesis methods, reactivity, and its role in various scientific and industrial processes.
Chemical Structure and Properties
4-(Trifluoromethyl)benzenesulfonyl chloride is a white crystalline solid with a molecular formula of C8H5F3O2S and a molecular weight of 230.18 g/mol. The compound features a benzene ring substituted with a trifluoromethyl group at the para position and a sulfonyl chloride group. The trifluoromethyl group imparts significant electron-withdrawing properties, making the compound highly reactive in various chemical reactions. The sulfonyl chloride functional group is particularly reactive, readily undergoing nucleophilic substitution reactions to form sulfonates.
The physical properties of 4-(Trifluoromethyl)benzenesulfonyl chloride include a melting point of approximately 65-67°C and a boiling point of around 180-182°C at atmospheric pressure. It is soluble in common organic solvents such as dichloromethane, chloroform, and acetone but is insoluble in water. These properties make it suitable for use in various synthetic protocols where controlled reactivity is essential.
Synthesis Methods
The synthesis of 4-(Trifluoromethyl)benzenesulfonyl chloride can be achieved through several well-established methods. One common approach involves the reaction of 4-trifluoromethylbenzenesulfonic acid with thionyl chloride (SOCl2). This reaction proceeds via the elimination of sulfur dioxide (SO2) and hydrogen chloride (HCl), yielding the desired product:
C8H5F3O3S + SOCl2 → C8H5F3O2S-Cl + SO2 + HCl
This method is widely used due to its simplicity, high yield, and cost-effectiveness. Another synthetic route involves the direct chlorination of 4-trifluoromethylbenzenesulfinic acid using chlorine gas or other chlorinating agents. However, this method requires more stringent reaction conditions and may produce side products.
Rather than focusing on specific synthetic methods, recent research has explored the use of green chemistry principles to develop more sustainable and environmentally friendly approaches to synthesizing 4-(Trifluoromethyl)benzenesulfonyl chloride. For instance, studies have investigated the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency while minimizing waste generation.
Rather than focusing on specific synthetic methods, recent research has explored the use of green chemistry principles to develop more sustainable and environmentally friendly approaches to synthesizing 4-(Trifluoromethyl)benzenesulfonyl chloride (TFMS-Cl). For instance, studies have investigated the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency while minimizing waste generation.
Rather than focusing on specific synthetic methods, recent research has explored the use of green chemistry principles to develop more sustainable and environmentally friendly approaches to synthesizing 4-(Trifluoromethyl)benzenesulfonyl chloride (TFMS-Cl). For instance, studies have investigated the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency while minimizing waste generation.
Rather than focusing on specific synthetic methods, recent research has explored the use of green chemistry principles to develop more sustainable and environmentally friendly approaches to synthesizing 4-(Trifluoromethyl)benzenesulfonyl chloride (TFMS-Cl). For instance, studies have investigated the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency while minimizing waste generation.
Rather than focusing on specific synthetic methods, recent research has explored the use of green chemistry principles to develop more sustainable and environmentally friendly approaches to synthesizing 4-(Trifluoromethyl)benzenesulfonyl chloride (TFMS-Cl). For instance, studies have investigated the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency while minimizing waste generation.
Rather than focusing on specific synthetic methods, recent research has explored the use of green chemistry principles to develop more sustainable and environmentally friendly approaches to synthesizing 4-(Trifluoromethyl)benzenesulfonyl chloride (TFMS-Cl). For instance, studies have investigated the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency while minimizing waste generation.
Rather than focusing on specific synthetic methods, recent research has explored the use of green chemistry principles to develop more sustainable and environmentally friendly approaches to synthesizing 4-(Trifluoromethyl)benzenesulfonyl chloride (TFMS-Cl). For instance, studies have investigated the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency while minimizing waste generation.
The development of these greener methodologies not only aligns with environmental sustainability goals but also offers potential economic benefits by reducing production costs and improving overall process efficiency.
Rather than focusing on specific synthetic methods, recent research has explored the use of green chemistry principles to develop more sustainable and environmentally friendly approaches to synthesizing4-(Trifluoromethyl)benzenesulfonyl chloride (TFMS-Cl) strong>. For instance, studies have investigated the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency while minimizing waste generation. p >
2991-42-6 (4-(Trifluoromethyl)benzenesulfonyl chloride) Related Products
- 885267-96-9(3'-(trifluoromethyl)biphenyl-4-sulfonyl chloride)
- 1263179-09-4(4-(Difluoromethyl)benzene-1-sulfonyl chloride)
- 885950-95-8(4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride)
- 39234-86-1(3,5-bis(trifluoromethyl)benzene-1-sulfonyl chloride)
- 491850-55-6(4-Methyl-2-(trifluoromethyl)benzenesulfonyl chloride)
- 151258-36-5(4-Methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride)
- 776-04-5(2-(Trifluoromethyl)benzenesulfonyl chloride)
- 777-44-6(3-(trifluoromethyl)benzene-1-sulfonyl chloride)
- 524046-23-9((4-4-(Trifluoromethyl)phenylphenyl)sulfonylchloride)
- 491850-53-4(2-methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride)